molecular formula C22H23N5O2 B11015065 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]butanamide

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]butanamide

Cat. No.: B11015065
M. Wt: 389.4 g/mol
InChI Key: PZQFNWMAKCKPMZ-UHFFFAOYSA-N
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Description

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]butanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]butanamide typically involves multiple steps:

    Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Indole Moiety: The indole moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Butanamide Linker: The final step involves the formation of the butanamide linker through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzotriazine core, potentially leading to the formation of reduced triazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzotriazine core and the indole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. For example, it may be incorporated into polymers or coatings to enhance their performance.

Mechanism of Action

The mechanism of action of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]butanamide
  • **4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(methyl)-1H-indol-4-yl]butanamide
  • **4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(ethyl)-1H-indol-4-yl]butanamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of the benzotriazine and indole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(1-propan-2-ylindol-4-yl)butanamide

InChI

InChI=1S/C22H23N5O2/c1-15(2)26-14-12-16-18(9-5-10-20(16)26)23-21(28)11-6-13-27-22(29)17-7-3-4-8-19(17)24-25-27/h3-5,7-10,12,14-15H,6,11,13H2,1-2H3,(H,23,28)

InChI Key

PZQFNWMAKCKPMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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